6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide
Description
Properties
CAS No. |
34086-81-2 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide |
InChI |
InChI=1S/C10H10N2O4/c1-15-9-5-2-3-16-7(5)4-6(13)8(9)10(14)12-11/h2-4,13H,11H2,1H3,(H,12,14) |
InChI Key |
MNLGJMLSEYMQKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Hydroxy-4-methoxybenzofuran-5-carboxylic Acid Derivative
- The benzofuran core is constructed or obtained commercially.
- Hydroxylation and methoxylation at positions 6 and 4, respectively, are introduced via selective substitution reactions.
- The carboxylic acid group at position 5 is either present or introduced by oxidation or carboxylation methods.
Conversion to Acid Chloride
Formation of Carbohydrazide
- The acid chloride intermediate is reacted with hydrazine hydrate in anhydrous ethanol or another suitable solvent.
- The reaction is typically carried out at room temperature or under mild reflux for several hours (e.g., 2–24 hours).
- The product precipitates out or is isolated by filtration and recrystallization.
Alternative Direct Amidation
- In some protocols, direct amidation of the carboxylic acid with hydrazine hydrate is performed using coupling agents or under reflux with catalytic acid/base.
- However, the acid chloride route is preferred for higher yields and purity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Acid Chloride Formation | 6-Hydroxy-4-methoxybenzofuran-5-carboxylic acid + SOCl2, reflux 2–4 h | Formation of acid chloride intermediate; removal of excess SOCl2 under reduced pressure |
| 2. Carbohydrazide Formation | Acid chloride + Hydrazine hydrate in ethanol, room temp or reflux 2–24 h | Precipitation of 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide; filtration and recrystallization from ethanol |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic bands for NH (3200–3400 cm⁻¹) and C=O (amide) around 1650–1700 cm⁻¹ confirm carbohydrazide formation.
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals for methoxy protons (~3.8 ppm), aromatic protons, and NH protons (8–13 ppm). ^13C NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula confirm the product identity.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values for the target compound.
Research Findings and Optimization Notes
- Reaction yields for carbohydrazide formation typically range from 60% to over 90%, depending on purity of starting materials and reaction conditions.
- Use of anhydrous solvents and controlled temperature improves selectivity and reduces side reactions.
- Purification by recrystallization from ethanol or ethanol/DMF mixtures yields high-purity products suitable for further biological or chemical studies.
- Bromination or methylation of benzofuran derivatives prior to carbohydrazide formation can be employed to modify properties but requires careful control to avoid over-substitution.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|
| Acid Chloride Formation | SOCl2, reflux 2–4 h | >90% | Essential for activating acid |
| Carbohydrazide Formation | Hydrazine hydrate, ethanol, RT–reflux 2–24 h | 60–92% | Mild conditions, precipitation |
| Direct Amidation (less common) | Hydrazine hydrate, coupling agents | Variable | Lower yield, more side products |
| Purification | Recrystallization (ethanol/DMF) | — | High purity product |
Chemical Reactions Analysis
Halogenation Reactions
The benzofuran ring undergoes electrophilic substitution, particularly at activated positions. Bromination occurs preferentially at positions 2 and 3 due to electron-donating effects from the hydroxyl and methoxy groups:
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DMF | 2,3-Dibromo derivative | |
| Chlorination | Cl₂ in acetic acid | 2-Chloro-6-hydroxy-4-methoxy derivative |
Key observations:
-
Bromination at C2/C3 enhances biological activity (e.g., antimicrobial properties).
-
Halogenated derivatives show increased electrophilicity, enabling further functionalization .
Condensation Reactions (Hydrazone Formation)
The hydrazide group reacts with carbonyl compounds to form hydrazones, a key step in synthesizing bioactive derivatives:
Mechanistic insight:
-
Schiff base formation occurs via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon .
-
Electron-withdrawing substituents on aldehydes improve antimicrobial potency .
Cyclization and Heterocycle Formation
The hydrazide moiety participates in cyclocondensation to form nitrogen-containing heterocycles:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| CS₂/KOH | Reflux in ethanol | 1,3,4-Oxadiazole | Anticancer agent | |
| Ethyl cyanoacetate | Microwave irradiation | Pyrazole-pyridine hybrids | Antimicrobial (MIC: 0.78–3.12 μg/mL) |
Notable outcomes:
-
Cyclized derivatives exhibit enhanced metabolic stability compared to the parent compound .
-
Pyrazole hybrids show broad-spectrum activity against Gram-positive bacteria .
Substitution Reactions
Nucleophilic substitution occurs at the hydrazide group or benzofuran ring:
| Reaction Type | Reagent | Product | Key Data | Source |
|---|---|---|---|---|
| Methoxy substitution | Dimethyl sulfate, K₂CO₃ | 4,6-Dimethoxy derivative | IR: 2960 cm⁻¹ (CH₃) | |
| Acetylation | Acetic anhydride | 6-Acetoxy derivative | -NMR: δ 2.37 (CH₃) |
Oxidation and Reduction
Redox reactions modify the hydrazide group and aromatic system:
| Reaction Type | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Benzofuran-5-carboxylic acid | Loss of hydrazide functionality | |
| Reduction | Zn/HOAc | 5-Aminomethyl derivative | Enhanced solubility |
Mechanistic and Computational Insights
-
DFT calculations reveal that the C7 position on the benzofuran ring is highly electrophilic (charge density: −0.32 eV), favoring nucleophilic attack .
-
NBO analysis indicates strong hyperconjugative interactions between the hydrazide’s lone pairs and σ*(C=O), stabilizing the molecule .
-
Docking studies correlate substituent effects (e.g., bromine) with improved binding to microbial enzymes (e.g., glucosamine-6-phosphate synthase) .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds derived from this structure exhibit significant activity against various bacterial strains, including:
- Mycobacterium tuberculosis : Inhibitors synthesized from this scaffold have demonstrated effective inhibition of the mPTPB enzyme, a virulence factor in tuberculosis, with an IC50 value as low as 38 nM .
- Gram-positive and Gram-negative bacteria : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.78 - 3.12 | Excellent antibacterial activity |
| Escherichia coli | 2 - 6.25 | Moderate antibacterial activity |
| Mycobacterium tuberculosis | 8 - 2 | Promising antitubercular activity |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers.
- Mechanism of Action : These compounds can induce apoptosis and cell cycle arrest in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division.
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.102 | Significant cytotoxicity |
| A549 (Lung) | 16.4 | Selective inhibition of PLK1 |
| HCT-116 (Colon) | 9.58 | Antiproliferative effects |
Biological Mechanisms
The biological activity of 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer and infectious diseases .
- Cellular Interaction : The hydroxyl group at the C-6 position is critical for biological activity, allowing the compound to bind effectively to target proteins and receptors.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differentiating features are summarized below:
Biological Activity
6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article delves into its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide is C10H10N2O4. Its structure features a benzofuran moiety fused with a hydrazide functional group, which contributes to its reactivity and biological activity. The presence of hydroxyl and methoxy groups enhances its potential interactions with biological macromolecules, including proteins and nucleic acids.
Synthesis
The synthesis of 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide typically involves several multi-step reactions, allowing for the introduction of various functional groups that can modify its properties. This synthetic versatility is crucial for developing derivatives with potentially enhanced pharmacological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 0.06 - 0.17 | |
| MV4–11 (Leukemia) | < 1 | |
| HAAEC (Endothelial) | Not specified |
The compound's mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation and modulation of apoptotic pathways, leading to programmed cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer effects, preliminary evaluations suggest that 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Signaling Pathway Modulation : It can influence signaling pathways associated with cell survival and apoptosis, enhancing its therapeutic efficacy against cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives similar to 6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide. For instance:
- A library of benzofuran derivatives was evaluated for their ability to inhibit lymphoid tyrosine phosphatase (Lyp), revealing that compounds structurally related to 6-hydroxy-4-methoxy derivatives exhibited substantial inhibitory effects in vitro .
- Comparative studies indicated that modifications at specific positions on the benzofuran ring significantly affected the anticancer activity, suggesting that structural optimization could enhance therapeutic outcomes .
Q & A
Q. What are the recommended methods for synthesizing 6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide, and how can reaction conditions be optimized?
A two-step synthesis strategy is commonly employed for benzofuran derivatives. First, the benzofuran core is constructed via cyclization of phenolic precursors under acidic or oxidative conditions. Second, the carbohydrazide moiety is introduced via hydrazine coupling with an activated carbonyl intermediate (e.g., using DCC or EDC as coupling agents). Optimization can involve varying solvents (e.g., THF, DMF), temperature (60–100°C), and stoichiometric ratios of hydrazine to carbonyl precursors. Factorial design experiments are recommended to systematically evaluate the impact of variables like pH, catalyst loading, and reaction time on yield .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- NMR : Assign peaks using and NMR. The hydroxy and methoxy groups typically resonate at δ 10–12 ppm (broad singlet) and δ 3.8–4.0 ppm (singlet), respectively. The benzofuran protons appear as distinct aromatic signals between δ 6.5–7.5 ppm, while the carbohydrazide NH protons show peaks near δ 8.5–9.5 ppm .
- IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm), hydrazide (N–H, ~3200–3400 cm), and aromatic C–O stretches (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H].
Q. What stability considerations are critical for handling and storing this compound?
The compound is sensitive to light, moisture, and oxidation due to its phenolic hydroxy and hydrazide groups. Store under inert gas (N) at –20°C in amber vials. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like oxidized hydrazides or hydrolyzed benzofurans .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites. Molecular docking studies (using software like AutoDock Vina) may identify potential binding interactions with biological targets (e.g., enzymes or receptors). Compare computed vibrational spectra with experimental IR/Raman data to validate models .
Q. What experimental strategies resolve contradictions in reported spectral data or bioactivity results?
- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, concentration) to minimize variability.
- Meta-analysis : Compare data across studies (e.g., Bolchi et al. 2020 vs. Straniero et al. 2014) to identify outliers. Use multivariate analysis to isolate factors causing discrepancies, such as impurities or isomerization .
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra.
Q. How can reaction mechanisms involving the carbohydrazide group be elucidated?
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates.
- Isotope Labeling : Use -labeled hydrazine to trace bond formation/cleavage pathways.
- Computational Modeling : Simulate transition states using Gaussian or ORCA software to propose mechanistic pathways for acyl transfer or cyclization reactions .
Q. What role does factorial design play in optimizing synthetic protocols?
Factorial design allows simultaneous testing of multiple variables (e.g., temperature, catalyst, solvent polarity) to identify interactions affecting yield or purity. For example, a 2 design (three factors at two levels) can reveal whether increasing temperature synergizes with polar solvents to accelerate coupling reactions. Response surface methodology (RSM) further refines optimal conditions .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrazide oxidation.
- Characterization : Combine multiple techniques (X-ray crystallography, 2D NMR) for unambiguous structural assignment.
- Data Analysis : Use cheminformatics tools (e.g., KNIME, Python’s RDKit) to manage spectral databases and identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
